molecular formula C17H18N2O4S B5753649 N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,5-dimethoxyphenyl)thiourea

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,5-dimethoxyphenyl)thiourea

Cat. No. B5753649
M. Wt: 346.4 g/mol
InChI Key: ZARCIYCRCQWKAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,5-dimethoxyphenyl)thiourea, also known as MDMA, is a synthetic compound that has been widely studied for its potential therapeutic effects. MDMA belongs to the class of drugs known as entactogens, which produce feelings of empathy, emotional openness, and heightened sociability. The compound has been used in the past as a recreational drug, but recent research has focused on its potential applications in the treatment of psychiatric disorders.

Mechanism of Action

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,5-dimethoxyphenyl)thiourea acts primarily by increasing the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This leads to feelings of euphoria, increased sociability, and emotional openness. The compound also appears to reduce activity in the amygdala, a brain region involved in fear and anxiety.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,5-dimethoxyphenyl)thiourea has a number of physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes the release of hormones such as cortisol and oxytocin, which are involved in stress and social bonding, respectively.

Advantages and Limitations for Lab Experiments

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,5-dimethoxyphenyl)thiourea has several advantages for use in laboratory experiments, including its ability to produce consistent and predictable effects on neurotransmitter levels and behavior. However, the compound is also highly regulated and can be difficult to obtain for research purposes.

Future Directions

There are several potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,5-dimethoxyphenyl)thiourea, including further clinical trials to investigate its efficacy in the treatment of PTSD and other psychiatric disorders. Additionally, researchers are exploring the use of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,5-dimethoxyphenyl)thiourea in combination with other therapies, such as cognitive-behavioral therapy, to enhance its therapeutic effects. Finally, there is interest in developing new compounds that are similar to N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,5-dimethoxyphenyl)thiourea but with fewer side effects and less potential for abuse.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,5-dimethoxyphenyl)thiourea involves several steps, including the reaction of safrole with hydrobromic acid to produce MDP2P, which is then reacted with methylamine and formic acid to yield N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,5-dimethoxyphenyl)thiourea. The process is complex and requires specialized equipment and expertise.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,5-dimethoxyphenyl)thiourea has been studied extensively for its potential therapeutic effects, particularly in the treatment of post-traumatic stress disorder (PTSD). Clinical trials have shown promising results, with some participants reporting significant reductions in symptoms after just a few sessions of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,5-dimethoxyphenyl)thiourea-assisted psychotherapy.

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(2,5-dimethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-20-12-4-6-14(21-2)13(8-12)19-17(24)18-9-11-3-5-15-16(7-11)23-10-22-15/h3-8H,9-10H2,1-2H3,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARCIYCRCQWKAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=S)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,5-dimethoxyphenyl)thiourea

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